3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-3-1-8(2-4-11)5-9-6-10(7-9)12(14)15/h1-4,9-10H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDJTINMVVFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid has garnered interest in medicinal chemistry due to its potential therapeutic applications. Preliminary studies suggest that it may exhibit biological activity against various disease targets.
Potential Therapeutic Applications
- Anti-inflammatory Agents : The compound's structure may allow it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : Initial research indicates that derivatives of this compound could influence cancer cell proliferation and survival, suggesting its use in oncology.
Organic Synthesis
This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows chemists to modify it through various reactions, leading to the development of new compounds with tailored properties.
Research into the biological activity of this compound is ongoing. Interaction studies focus on its binding affinity to various biological targets, which is crucial for understanding its mechanism of action.
Biological Interaction Studies
These studies often examine:
- Binding Affinity : How well the compound binds to target proteins or receptors.
- Cellular Effects : Changes in cell signaling pathways resulting from the compound's interaction with biological targets.
Example Case Study
A study on structurally similar compounds demonstrated:
- Enhanced anti-inflammatory effects when modified with fluorinated aromatic groups.
- Significant cytotoxicity against certain cancer cell lines, supporting further investigation into this compound's therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog Overview
Key analogs include halogen-substituted phenylcyclobutane carboxylic acids and derivatives with additional functional groups (e.g., amides, esters). Below is a comparative analysis of structural and physicochemical properties.
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Differences and Implications
Halogen Substitution
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine. This enhances binding affinity in enzyme interactions, as seen in , where fluorophenyl-containing compounds showed potent KFase inhibition (e.g., −8.7 kcal/mol binding affinity) . Chlorinated analogs (e.g., 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid) lack comparable bioactivity data but are likely less potent due to reduced electronegativity .
- Position of Halogen : The para-fluorine in the target compound optimizes spatial alignment for receptor binding, whereas meta or ortho substitutions (e.g., 2-(4-chloro-2-fluorophenyl) analog) may disrupt planar interactions .
Functional Group Modifications
- Carboxylic Acid vs. Amides/Esters: The free carboxylic acid group in the target compound enables salt formation and hydrogen bonding, critical for solubility and target engagement. Derivatives like methyl esters (e.g., 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid) or Boc-protected amines (e.g., 3-(Boc-aminomethyl)cyclobutane-1-carboxylic acid) are used as intermediates in prodrug strategies .
Preparation Methods
Cyclobutane Ring Formation and Functionalization
A common approach to cyclobutane derivatives involves the [2+2] photocycloaddition of substituted alkenes to form the cyclobutane core. This is often followed by halogenation and carboxylation to introduce the necessary substituents on the ring and aromatic system.
- Reaction conditions: Low temperature (around −78°C) is critical during cyclobutane formation to minimize side reactions.
- Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are employed to facilitate efficient cross-coupling reactions for aromatic substitution.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction rates of intermediates.
Example: Analogous compounds such as 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid have been synthesized via Friedel-Crafts alkylation using AlCl₃ at room temperature, yielding moderate product amounts (~52%).
Multi-Step Synthesis Involving Esterification and Reduction
A scalable and diastereoselective synthesis developed for a structurally related cyclobutane carboxylic acid scaffold (used in TAK-828F, a clinical candidate) provides a valuable blueprint for preparing 3-[(4-fluorophenyl)methyl]cyclobutane-1-carboxylic acid.
Esterification: Conversion of cyclobutane ketone intermediates to benzyl esters using coupling reagents such as EDCI and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane or acetonitrile. This method yields up to 97% assay yield with minimal byproducts, outperforming traditional base-catalyzed methods which suffer from decomposition and low yields (~24–45%).
Diastereoselective Reduction: Reduction of cyclobutylidene Meldrum’s acid derivatives with sodium borohydride (NaBH₄) to selectively produce the cis-1,3-disubstituted cyclobutane carboxylic acid. Controlling acidic impurities during this step is crucial to improving the diastereomeric ratio, which can be further enhanced by recrystallization.
Decarboxylation and Deprotection: Subsequent decarboxylation and selective deprotection steps yield the target carboxylic acid with the desired stereochemistry. This route avoids chromatographic purification, making it suitable for scale-up with an overall yield improvement from 23% to 39%.
Comparative Data Table of Synthetic Methods
Research Findings and Optimization Insights
- Temperature control during cyclobutane ring formation is essential to prevent side reactions and ensure ring integrity.
- Use of palladium catalysts significantly improves cross-coupling efficiency for aromatic substitutions, enabling the introduction of fluorine-substituted phenyl groups.
- Esterification via EDCI/DMAP coupling is preferred over base-catalyzed methods due to higher yields and fewer byproducts, critical for downstream steps.
- Diastereoselective reduction with NaBH₄ of cyclobutylidene Meldrum’s acid derivatives is a novel and effective approach to achieve the desired cis stereochemistry in the cyclobutane ring.
- Avoidance of chromatographic purification in the optimized synthetic route enhances scalability and reduces waste, addressing industrial and environmental concerns.
- Recrystallization is an effective method to improve diastereomeric purity post-reduction.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid?
- Methodological Answer : The synthesis of fluorophenyl-substituted cyclobutane derivatives often involves cyclization strategies or functional group additions. For example, cyclobutane rings can be formed via [2+2] photocycloadditions or ring-closing metathesis. Friedel-Crafts acylation (as seen in for similar compounds) may introduce aryl groups. Additionally, Michael-type additions (e.g., thioglycolic acid to α,β-unsaturated ketones) can append functionalized side chains . For purification, silica gel column chromatography with hexane/ethyl acetate gradients is frequently employed .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The ^1H NMR spectrum will show distinct signals for the cyclobutane protons (δ ~2.0–3.5 ppm as multiplet splits) and the 4-fluorophenyl group (δ ~7.0–7.5 ppm as a doublet due to ortho-fluorine coupling). ^19F NMR can confirm the fluorophenyl substitution (δ ~−110 to −120 ppm for aromatic fluorine). High-resolution mass spectrometry (HRMS) validates the molecular formula .
Advanced Research Questions
Q. How can enantiomeric mixtures of fluorophenyl-cyclobutane derivatives be resolved during synthesis?
- Methodological Answer : Enantiomeric separation may involve chiral stationary-phase HPLC or enzymatic resolution. For example, in , compounds III were synthesized as R/S mixtures, suggesting the need for chiral resolution. Alternatively, asymmetric catalysis (e.g., using chiral ligands in cycloadditions) can minimize racemization. Cation-exchange chromatography (e.g., Dowex resins) has also been used for amino-acid derivatives .
Q. What strategies optimize cyclobutane ring formation under varying reaction conditions?
- Methodological Answer : Cyclobutane synthesis is sensitive to steric and electronic factors. For strained rings, low-temperature photochemical [2+2] cycloadditions or transition-metal-catalyzed processes improve yield. In , lithium hydroxide-mediated hydrolysis at 0°C preserved ring integrity during carboxylate formation. Computational modeling (e.g., DFT) can predict ring strain and guide substituent placement to stabilize transition states .
Q. How to address contradictory spectral data in fluorophenyl-cyclobutane derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from rotamers, diastereomers, or solvent effects. For example, in , ^19F NMR signals split due to diastereotopic fluorine atoms. Variable-temperature NMR can distinguish dynamic processes (e.g., ring puckering). HRMS isotopic patterns (e.g., selenium in ) must be carefully interpreted to avoid misassignment .
Application-Oriented Questions
Q. What are the potential biomedical applications of fluorophenyl-cyclobutane derivatives?
- Methodological Answer : Fluorinated cyclobutanes are explored as enzyme inhibitors or receptor modulators due to their metabolic stability. For instance, highlights a derivative with selenophenyl groups, suggesting potential redox activity. Structure-activity relationship (SAR) studies can optimize substituents (e.g., fluorine for enhanced bioavailability) while maintaining cyclobutane rigidity .
Q. How to design stability studies for fluorophenyl-cyclobutane carboxylic acids?
- Methodological Answer : Accelerated stability testing under varying pH, temperature, and light exposure identifies degradation pathways. LC-MS monitors decarboxylation or ring-opening byproducts. Cyclobutane rings are prone to thermal stress, so storage at −20°C in inert atmospheres is recommended (as inferred from handling in and ) .
Data Analysis & Validation
Q. How to validate the purity of this compound for pharmacological assays?
- Methodological Answer : Combine orthogonal techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% peak area purity.
- Elemental Analysis : Confirm C, H, F, and O percentages within 0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Ensure no solvent residues remain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
